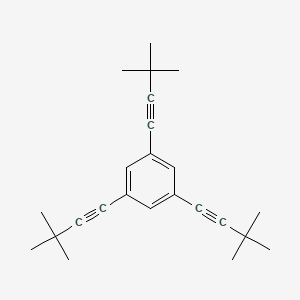
2,2'-Sulfanediylbis(4-ethylpyridine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Sulfanediylbis(4-ethylpyridine) is an organic compound characterized by the presence of two pyridine rings connected by a sulfur atom
準備方法
The synthesis of 2,2’-Sulfanediylbis(4-ethylpyridine) typically involves the reaction of 4-ethylpyridine with sulfur-containing reagents. One common method is the use of a coupling reaction where 4-ethylpyridine is reacted with sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and typically requires heating to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2,2’-Sulfanediylbis(4-ethylpyridine) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced. Reagents like bromine or alkyl halides are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.
科学的研究の応用
2,2’-Sulfanediylbis(4-ethylpyridine) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress, as the compound can act as an antioxidant.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2,2’-Sulfanediylbis(4-ethylpyridine) involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form bonds with metal ions, which is crucial in its role as a ligand in coordination chemistry. Additionally, the pyridine rings can interact with biological molecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways.
類似化合物との比較
2,2’-Sulfanediylbis(4-ethylpyridine) can be compared with other sulfur-containing pyridine derivatives, such as:
2,2’-Sulfanediylbis(4-methylpyridine): Similar in structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and applications.
2,2’-Sulfanediylbis(4-phenylpyridine):
2,2’-Sulfanediylbis(4-chloropyridine): The presence of a chlorine atom introduces different reactivity patterns, particularly in substitution reactions.
特性
CAS番号 |
923279-85-0 |
|---|---|
分子式 |
C14H16N2S |
分子量 |
244.36 g/mol |
IUPAC名 |
4-ethyl-2-(4-ethylpyridin-2-yl)sulfanylpyridine |
InChI |
InChI=1S/C14H16N2S/c1-3-11-5-7-15-13(9-11)17-14-10-12(4-2)6-8-16-14/h5-10H,3-4H2,1-2H3 |
InChIキー |
PSSGEJCDVSDCIT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC=C1)SC2=NC=CC(=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)






![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)


![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)

